molecular formula C19H15F3N2S B3129561 4-Methylbenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide CAS No. 339102-03-3

4-Methylbenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide

Cat. No. B3129561
CAS RN: 339102-03-3
M. Wt: 360.4 g/mol
InChI Key: VKHQLRLEVGCJOS-UHFFFAOYSA-N
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Description

The compound “4-Methylbenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring. The phenyl ring has a trifluoromethyl group attached to it, which consists of a carbon atom bonded to three fluorine atoms. The molecule also contains a sulfide group, which is characterized by a sulfur atom bonded to two carbon atoms .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, and the trifluoromethyl group could potentially be involved in electrophilic aromatic substitution reactions .

Scientific Research Applications

1. Coordination Chemistry and Inversion Barriers

The thioether compound, closely related to 4-Methylbenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide, has been studied for its potential in forming complexes with ruthenium. These complexes are of interest due to their stereogenic centers and sulfur inversion properties. The inversion barriers (ΔG‡298 K) for these complexes range between 47.0 and 54.9 kJ mol−1, indicating the influence of ligand substitution on the process. This research could have implications for the development of molecular switches and sensors (Tresoldi et al., 2002).

2. Polymer Chemistry

A study focused on synthesizing new polyamide-imides incorporating elements similar to 4-Methylbenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide, demonstrating the potential of these compounds in creating high-performance polymers. These polymers exhibit outstanding solubility, good thermal stability, and low refractive indexes, making them suitable for advanced material applications (Shockravi et al., 2009).

3. Photoinduced Oxidation Processes

Research on the photo-oxidation of benzyl methyl sulfides, closely related to the compound , suggests potential applications in photochemical processes. These studies show the formation of sulfide radical cations and subsequent thionium ions, which are valuable for understanding light-induced electron transfer mechanisms (Bettoni et al., 2015).

4. Synthetic Organic Chemistry

The compound and its analogs are used in the synthesis of various heterocyclic compounds. For instance, its use in the synthesis of novel Thieno[3′,2′:5,6] Pyrido[4,3-d]pyrimidinone derivatives illustrates its versatility in creating complex organic molecules (Liu & He, 2008).

5. Organic Synthesis and Reaction Mechanisms

A study of the oxidation of methoxy substituted benzyl phenyl sulfides, structurally similar to the compound , has contributed to understanding the mechanisms of oxidation reactions in organic chemistry. This research aids in the development of new synthetic pathways and the understanding of reaction kinetics (Lai et al., 2002).

Future Directions

The future research directions for this compound would depend on its intended use and the results of initial studies. For example, if it shows promise as a drug, future research might focus on optimizing its structure for better efficacy or lower toxicity .

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2S/c1-13-5-7-14(8-6-13)12-25-18-23-10-16(11-24-18)15-3-2-4-17(9-15)19(20,21)22/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHQLRLEVGCJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(C=N2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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